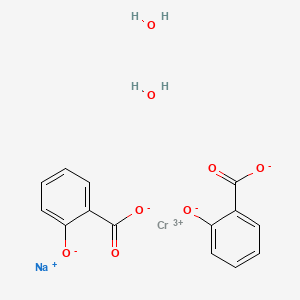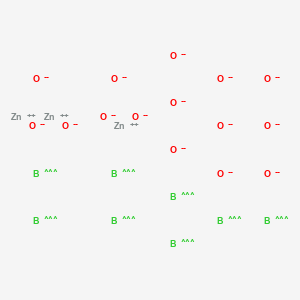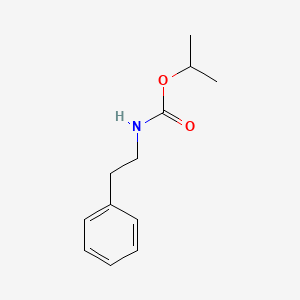
1-(2,6-Dichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a dichlorophenethyl group, a methyl group, and two methoxy groups attached to the tetrahydroisoquinoline core
準備方法
The synthesis of 1-(2,6-Dichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dichlorophenethyl Intermediate: This step involves the chlorination of 2,6-dichlorotoluene to form 2,6-dichlorobenzyl chloride.
Coupling with Isoquinoline Derivative: The 2,6-dichlorobenzyl chloride is then reacted with an isoquinoline derivative under basic conditions to form the desired tetrahydroisoquinoline structure.
Methylation and Methoxylation: The final steps involve the methylation and methoxylation of the tetrahydroisoquinoline core to introduce the methyl and methoxy groups at the appropriate positions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
1-(2,6-Dichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenethyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
科学的研究の応用
1-(2,6-Dichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(2,6-Dichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
類似化合物との比較
1-(2,6-Dichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1-(2,6-Dichlorophenethyl)-2-methyl-6,7-dimethoxyisoquinoline: This compound lacks the tetrahydro structure, which may result in different chemical and biological properties.
1-(2,6-Dichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline:
The uniqueness of this compound lies in its specific combination of functional groups and its tetrahydroisoquinoline core, which confer distinct chemical and biological properties.
特性
CAS番号 |
63937-50-8 |
|---|---|
分子式 |
C20H23Cl2NO2 |
分子量 |
380.3 g/mol |
IUPAC名 |
1-[2-(2,6-dichlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C20H23Cl2NO2/c1-23-10-9-13-11-19(24-2)20(25-3)12-15(13)18(23)8-7-14-16(21)5-4-6-17(14)22/h4-6,11-12,18H,7-10H2,1-3H3 |
InChIキー |
LXGKFCALTYIGBW-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=CC(=C(C=C2C1CCC3=C(C=CC=C3Cl)Cl)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


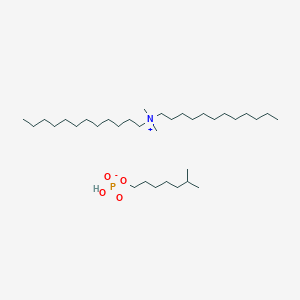
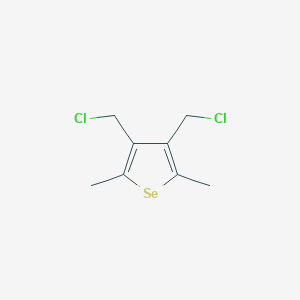
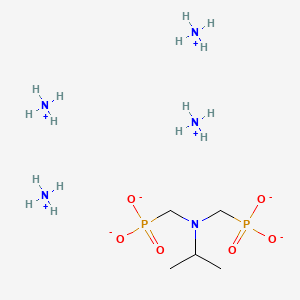
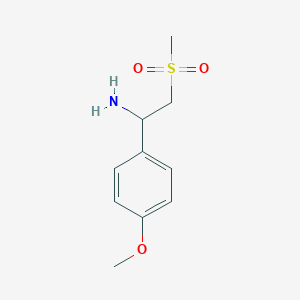
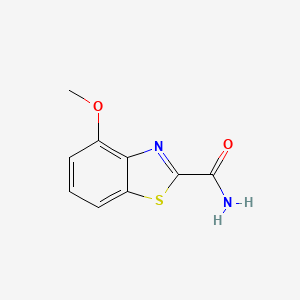

plumbane](/img/structure/B13771670.png)
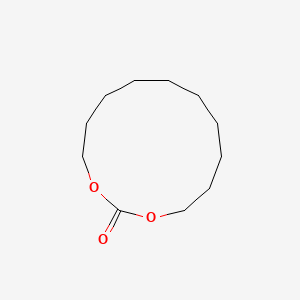
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13771672.png)

![Dipotassium 3-[3-carbamoyl-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridylazo]phenylphosphonate](/img/structure/B13771687.png)
